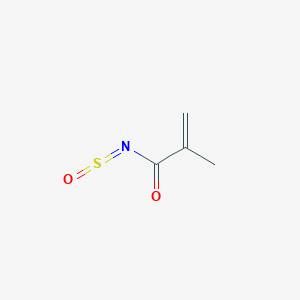
2-Methyl-N-(oxo-lambda~4~-sulfanylidene)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-(oxo-lambda~4~-sulfanylidene)prop-2-enamide is an organic compound with a unique structure that includes a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(oxo-lambda~4~-sulfanylidene)prop-2-enamide can be achieved through several methods. One common approach involves the cyclization of glycine-derived enamino amides . This method is known for its high yield and operational simplicity. Another method involves the ring-opening cyclization of cyclopropyl ketones with primary amines, which can be catalyzed by nickel (II) or chiral scandium (III) complexes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as water as a solvent, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(oxo-lambda~4~-sulfanylidene)prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used for the oxidation of aromatic alkanes to carboxylic acids.
Substitution: The compound can undergo substitution reactions with various nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields carboxylic acids .
Scientific Research Applications
2-Methyl-N-(oxo-lambda~4~-sulfanylidene)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-Methyl-N-(oxo-lambda~4~-sulfanylidene)prop-2-enamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s sulfanylidene group plays a crucial role in its reactivity and binding affinity to enzymes and receptors. This interaction can lead to the modulation of biological processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 2-methyl-N-[2-(2-oxoimidazolidin-1-yl)ethyl]prop-2-enamide
Uniqueness
2-Methyl-N-(oxo-lambda~4~-sulfanylidene)prop-2-enamide is unique due to its sulfanylidene group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
669777-53-1 |
|---|---|
Molecular Formula |
C4H5NO2S |
Molecular Weight |
131.16 g/mol |
IUPAC Name |
2-methyl-N-sulfinylprop-2-enamide |
InChI |
InChI=1S/C4H5NO2S/c1-3(2)4(6)5-8-7/h1H2,2H3 |
InChI Key |
NUKVMYXOAIYBNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)N=S=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


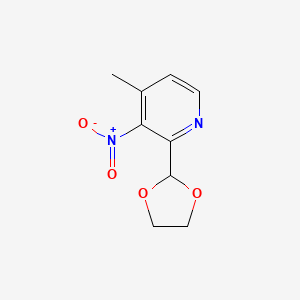

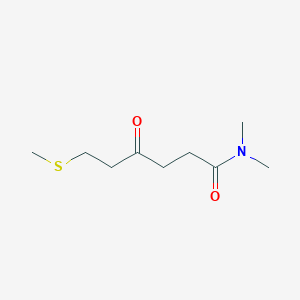
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]-](/img/structure/B12542666.png)
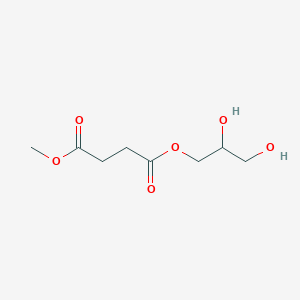
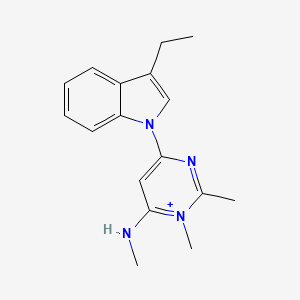
![2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene](/img/structure/B12542678.png)
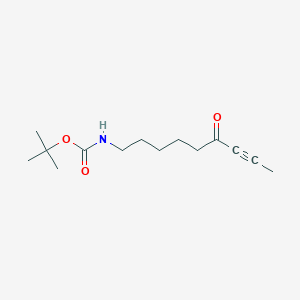
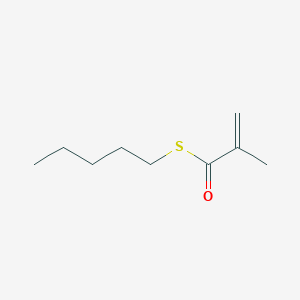
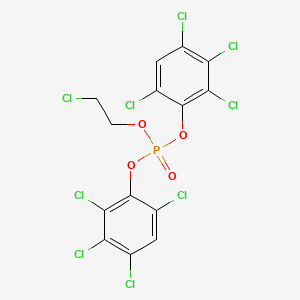
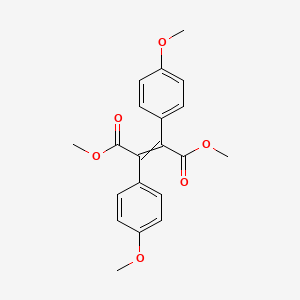
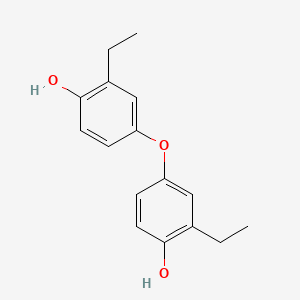

![3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethoxybenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12542710.png)
